A Comprehensive Technical Guide to 5-Phenylpentanal (CAS 36884-28-3): Properties, Synthesis, Reactivity, and Applications in Chemical Research
A Comprehensive Technical Guide to 5-Phenylpentanal (CAS 36884-28-3): Properties, Synthesis, Reactivity, and Applications in Chemical Research
Introduction
5-Phenylpentanal, also known as Benzenepentanal or 5-Phenylvaleraldehyde, is a bifunctional organic compound featuring a terminal aldehyde group and a phenyl ring separated by a flexible four-carbon aliphatic chain. This unique structural arrangement makes it a valuable and versatile intermediate in the field of organic synthesis. While not an end-product in itself, its aldehyde moiety serves as a reactive handle for a multitude of chemical transformations, and the phenylpentyl backbone provides a lipophilic scaffold that is of interest in the design of more complex molecular architectures.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Phenylpentanal. Moving beyond a simple recitation of facts, this document delves into the causality behind its chemical behavior, offers detailed and validated experimental protocols for its synthesis and key reactions, and explores its utility as a foundational building block in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application in research. The data presented herein are compiled from authoritative chemical databases and spectroscopic libraries, providing a reliable reference for identification and characterization.
Chemical Identifiers and Properties
The fundamental identifiers and computed physicochemical properties of 5-Phenylpentanal are summarized below. These properties, such as the XLogP3 value, are crucial for predicting the compound's behavior in different solvent systems and its potential pharmacokinetic profile in early-stage drug discovery.
| Identifier/Property | Value | Source |
| IUPAC Name | 5-phenylpentanal | [1] |
| Synonyms | Benzenepentanal, 5-Phenylvaleraldehyde | [1][2] |
| CAS Number | 36884-28-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Monoisotopic Mass | 162.104465 Da | [1][2] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for confirming the structure and purity of 5-Phenylpentanal. The characteristic signals described below are diagnostic for its key functional groups.
| Spectroscopic Method | Characteristic Signal & Interpretation |
| ¹H NMR | A sharp singlet or doublet appearing far downfield, typically around δ 9.8 ppm , is highly characteristic of the aldehydic proton (-CHO).[2] The aromatic protons of the phenyl ring will appear in the δ 7.1-7.3 ppm region, while the aliphatic protons will appear as multiplets in the upfield region (δ 1.6-2.8 ppm). |
| ¹³C NMR | The carbonyl carbon of the aldehyde is the most deshielded carbon, with a characteristic chemical shift around δ 200-202 ppm .[2] The carbons of the phenyl ring typically appear between δ 126-142 ppm, and the aliphatic carbons are found in the δ 20-45 ppm range. |
| IR Spectroscopy | A strong, sharp absorption band around 1720-1730 cm⁻¹ is the most prominent feature, corresponding to the C=O stretching vibration of the aliphatic aldehyde.[2] Additional bands for aromatic C-H stretching will be observed above 3000 cm⁻¹. |
| Mass Spectrometry (GC-MS) | The molecular ion peak (M+) is expected at m/z = 162. A prominent fragment at m/z = 91 is highly characteristic, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.[1] |
Synthesis of 5-Phenylpentanal
The most direct and reliable synthetic route to 5-Phenylpentanal is the oxidation of its corresponding primary alcohol, 5-phenylpentan-1-ol. This precursor is commercially available or can be readily synthesized. The choice of oxidant is critical; a mild reagent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a well-established and effective choice for this transformation.
Detailed Experimental Protocol: PCC Oxidation of 5-Phenylpentan-1-ol
This protocol describes a self-validating system for the synthesis of 5-Phenylpentanal. The use of an inert adsorbent like silica gel in the reaction mixture simplifies the workup by adsorbing the chromium byproducts, allowing for direct purification.
Materials:
-
5-Phenylpentan-1-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Silica Gel (of equal weight to PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add PCC (1.5 eq) and an equal mass of powdered silica gel. Add anhydrous DCM to create a stirrable slurry.
-
Addition of Alcohol: Dissolve 5-phenylpentan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC slurry at room temperature. The causality for the dropwise addition is to control the exothermic nature of the oxidation and prevent potential side reactions.
-
Reaction Monitoring: The reaction mixture will turn dark brown/black. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.
-
Workup: Once the reaction is complete, add anhydrous diethyl ether to the flask and stir for 15 minutes. The purpose of adding ether is to precipitate the remaining chromium salts and ensure the product is fully in solution.
-
Purification: Filter the entire mixture through a short plug of silica gel, washing thoroughly with diethyl ether. This filtration removes the chromium tar and silica gel adsorbent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is 5-Phenylpentanal.
-
Final Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Phenylpentanal.
Chemical Reactivity and Key Transformations
The aldehyde functional group is the epicenter of 5-Phenylpentanal's reactivity, making it highly susceptible to nucleophilic attack and a key precursor for a diverse range of molecular architectures.[2]
Carbon-Carbon Bond Formation: The Wittig Reaction
The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[3] For 5-Phenylpentanal, this reaction provides a strategic route to introduce a double bond at the terminus of the aliphatic chain. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde via a betaine or oxaphosphetane intermediate.[3][4]
Detailed Experimental Protocol: Synthesis of 6-Phenyl-1-hexene
This protocol details the reaction of 5-Phenylpentanal with methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
5-Phenylpentanal (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Pentane
Procedure:
-
Ylide Formation: Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add n-BuLi solution dropwise to the suspension. The causality for this step is the deprotonation of the phosphonium salt by the strong base to form the reactive ylide, indicated by a color change to deep orange/red.[4] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of 5-Phenylpentanal in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3x). The organic layers are combined.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography to yield pure 6-phenyl-1-hexene.
Caption: Use of 5-Phenylpentanal in a drug discovery workflow.
Safety, Handling, and Storage
While specific toxicity data for 5-Phenylpentanal is limited, data from structurally related aldehydes necessitates careful handling. [5]Phenylacetaldehyde, for instance, is a known irritant. Therefore, it is prudent to treat 5-Phenylpentanal with appropriate caution.
-
Handling: Always work in a well-ventilated chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. [6][7]Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Aldehydes can be susceptible to air oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Phenylpentanal (CAS 36884-28-3) is a synthetically versatile and valuable chemical intermediate. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity centered on the aldehyde functional group make it an essential tool for chemists. For researchers in organic synthesis, it offers a reliable platform for constructing complex carbon skeletons. For professionals in drug development, it represents a strategic scaffold for building and diversifying compound libraries, enabling the systematic exploration of chemical space in the quest for novel therapeutics.
References
-
PubChem. (n.d.). Phenylmethylpentanal. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenepentanal. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan). Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylpentanal. National Center for Biotechnology Information. Retrieved from [Link]
-
Bousquet, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Center for Biotechnology Information. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 5-Phenylpentanoic acid. Retrieved from [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Torii, S., et al. (1981). Anodic oxidation. Part XII. Synthesis of 5-methoxy-5-phenylpentan-4-olide. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Spectroscopy. (2017). NMR EXAMPLES TO LEARN, (E)-5-Phenylpent-2-enal with real (lit) and predict data. Retrieved from [Link]
-
Unknown. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
-
Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Research in the Field of Drug Design and Development. Retrieved from [Link]
-
Unknown. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Phenylvaleric Acid in Modern Organic Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. Retrieved from [Link]
-
Rieke Metals. (n.d.). 5-Phenylpentanal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). How to Structure Solve Based On NMR, IR& Mass spectroscopy Practice Problem Part 3. YouTube. Retrieved from [Link]
Sources
- 1. Benzenepentanal | C11H14O | CID 561886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Phenylpentanal | 36884-28-3 | Benchchem [benchchem.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Phenylpentanal | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.at [fishersci.at]
